molecular formula C15H22F3N3O B10898642 N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10898642
M. Wt: 317.35 g/mol
InChI Key: YWWOLPZOUCIVNW-UHFFFAOYSA-N
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Description

N~1~-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. It features a complex structure with a cyclohexyl group, a pyrazole ring, and a trifluoromethyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the trifluoromethyl group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the cyclohexyl group: This step might involve the use of cyclohexyl halides or cyclohexyl Grignard reagents.

    Formation of the amide bond: The final step involves coupling the intermediate with a suitable amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE: can be compared with other amides featuring similar structural motifs, such as:

Uniqueness

The presence of both the trifluoromethyl group and the cyclohexyl group in N1-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE might confer unique properties, such as enhanced lipophilicity, metabolic stability, and specific binding interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H22F3N3O

Molecular Weight

317.35 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C15H22F3N3O/c1-9-6-4-5-7-12(9)19-14(22)11(3)21-10(2)8-13(20-21)15(16,17)18/h8-9,11-12H,4-7H2,1-3H3,(H,19,22)

InChI Key

YWWOLPZOUCIVNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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